

Synergistic effects of Dragmacidin D with other chemotherapeutic agents

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Dragmacidin D: A Promising Synergist in Chemotherapy

The marine-derived bis-indole alkaloid, **Dragmacidin D**, has demonstrated notable potential in enhancing the efficacy of conventional chemotherapeutic agents. This comparison guide delves into the synergistic effects of **Dragmacidin D** with other anticancer drugs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic promise.

Synergistic Effects with Paclitaxel in Triple-Negative Breast Cancer

Recent studies have highlighted a significant synergistic relationship between **Dragmacidin D** and paclitaxel, a frontline treatment for triple-negative breast cancer (TNBC). This synergy is particularly noteworthy as it presents a potential strategy to overcome paclitaxel resistance, a common challenge in TNBC therapy.[1][2]

The synergistic effect of **Dragmacidin D** and paclitaxel has been quantified in TNBC cell lines, MDA-MB-231 and MDA-MB-468, grown as 3D spheroids, which more closely mimic the in-vivo tumor environment.[1][3][4]



| Cell Line | Dragmacidin D IC50 (Spheroid Assay, 24h) | Paclitaxel Concentration Range | Synergy Observed |
|------------|--|--------------------------------------|--|
| MDA-MB-231 | 8 ± 1 μM | 0, 75, 150, 300, 600 nM | Synergistic in Loewe and HSA models; Additive in Bliss and ZIP models |
| MDA-MB-468 | 16 ± 0.6 μM | 0, 75, 150, 300, 600 nM | Synergistic in all four models (Loewe, HSA, Bliss, ZIP) |

Data sourced from Guzmán et al., 2023.[1][2]

Notably, **Dragmacidin D** alone showed no cytotoxicity in these cell lines when grown in traditional 2D monolayers, even at concentrations up to >75 μ M, highlighting its selective activity in a 3D context.[1][3][4] The synergistic induction of apoptosis, measured by caspase 3/7 cleavage, was observed even at the lowest tested concentration of **Dragmacidin D** (0.25X IC50).[2]

Experimental Protocols

The following methodologies were employed to evaluate the synergistic effects of **Dragmacidin D** and paclitaxel.

- Cell Lines: MDA-MB-231 and MDA-MB-468 human triple-negative breast cancer cell lines were used.
- Spheroid Generation: Cells were seeded in ultra-low attachment plates and allowed to aggregate and form spheroids overnight.

This assay quantifies the induction of apoptosis.

Treatment: Spheroids were treated with a matrix of concentrations of Dragmacidin D (0, 0.25X, 0.5X, and 1X IC50) and paclitaxel (0, 75, 150, 300, and 600 nM) for 24 hours.

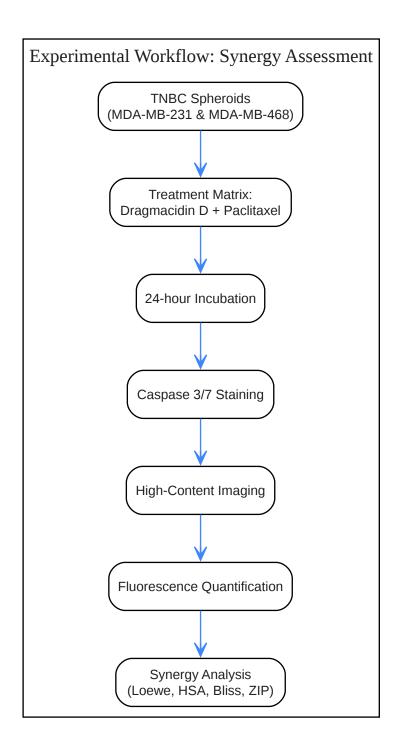




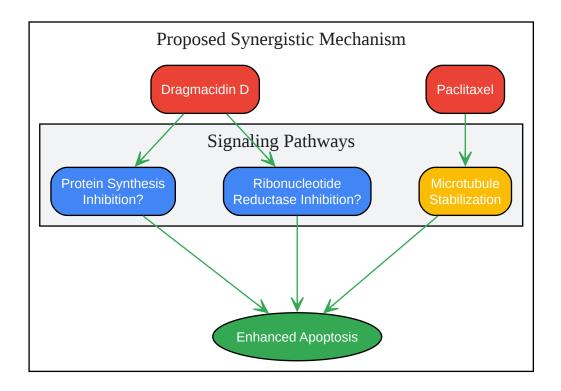


- Staining: After treatment, spheroids were stained with a reagent that fluoresces upon cleavage by caspases 3 and 7.
- Imaging: Images were captured using a high-content imager. A marked increase in green fluorescence indicates an increase in caspase 3/7 cleavage and, consequently, apoptosis.
- Data Analysis: The fluorescence intensity was quantified, and the data from three independent experiments were averaged. Synergy was determined using four different models: Loewe, HSA, Bliss, and ZIP.









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